- Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase, World Intellectual Property Organization, , ,
Cas no 952319-70-9 ((1-Ethyl-1H-indazol-5-yl)boronic acid)
(1-Ethyl-1H-indazol-5-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (1-Ethyl-1H-indazol-5-yl)boronic acid
- (1-ethylindazol-5-yl)boronic acid
- 1-ETHYL-1H-INDAZOL-5-YLBORONICACID
- 1-ethyl-1H-indazol-5-ylboronic acid
- MZNBKIHVFSCZLH-UHFFFAOYSA-N
- FCH2305242
- AK131387
- AX8252310
- AB0049926
- Boronic acid, B-(1-ethyl-1H-indazol-5-yl)-
- B-(1-Ethyl-1H-indazol-5-yl)boronic acid (ACI)
- SCHEMBL4251433
- 952319-70-9
- 1-ETHYLINDAZOL-5-YLBORONIC ACID
- CNB31970
- J-504588
- AKOS016014527
- EN300-7424603
- 1-ethyl-1H-indazol-5-ylboronic?acid
- MFCD22576144
- C9H11BN2O2
- A922970
- DS-6925
- (1-Ethyl-1H-indazol-5-yl)boronicacid
- DTXSID00739444
- CS-0054318
- 1-N-Ethyl-indazole-5-boronic acid
- C77283
- DB-103217
-
- MDL: MFCD22576144
- Inchi: 1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3
- InChI Key: MZNBKIHVFSCZLH-UHFFFAOYSA-N
- SMILES: OB(C1C=CC2=C(C=NN2CC)C=1)O
Computed Properties
- Exact Mass: 190.0913578g/mol
- Monoisotopic Mass: 190.0913578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.3
Experimental Properties
- Density: 1.22
- Melting Point: Not available
- Boiling Point: 399.8±34.0°C at 760 mmHg
- Flash Point: 195.6±25.7 °C
- PSA: 58.28000
- LogP: -0.26400
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
(1-Ethyl-1H-indazol-5-yl)boronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
(1-Ethyl-1H-indazol-5-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS863-250mg |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95+% | 250mg |
1494CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS863-1g |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95+% | 1g |
3950CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS863-100mg |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95+% | 100mg |
714CNY | 2021-05-08 | |
| Alichem | A269001129-1g |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95% | 1g |
$363.60 | 2023-08-31 | |
| Alichem | A269001129-5g |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95% | 5g |
$1128.60 | 2023-08-31 | |
| Chemenu | CM130216-100mg |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95+% | 100mg |
$90 | 2021-08-05 | |
| Chemenu | CM130216-250mg |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95+% | 250mg |
$135 | 2021-08-05 | |
| Chemenu | CM130216-1g |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95+% | 1g |
$308 | 2021-08-05 | |
| Chemenu | CM130216-5g |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95+% | 5g |
$1075 | 2021-08-05 | |
| Ambeed | A131891-100mg |
(1-Ethyl-1H-indazol-5-yl)boronic acid |
952319-70-9 | 95% | 100mg |
$24.0 | 2025-04-14 |
(1-Ethyl-1H-indazol-5-yl)boronic acid Production Method
Production Method 1
1.2 Reagents: Triisopropyl borate ; < -60 °C; < -60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
(1-Ethyl-1H-indazol-5-yl)boronic acid Raw materials
(1-Ethyl-1H-indazol-5-yl)boronic acid Preparation Products
(1-Ethyl-1H-indazol-5-yl)boronic acid Suppliers
(1-Ethyl-1H-indazol-5-yl)boronic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on (1-Ethyl-1H-indazol-5-yl)boronic acid
Recent Advances in the Application of (1-Ethyl-1H-indazol-5-yl)boronic acid (CAS: 952319-70-9) in Chemical Biology and Pharmaceutical Research
(1-Ethyl-1H-indazol-5-yl)boronic acid (CAS: 952319-70-9) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This boronic acid derivative is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of complex bioactive molecules. Recent studies have highlighted its utility in the development of novel kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other targeted therapies. The compound's unique structural features, including the indazole core and boronic acid moiety, make it an attractive scaffold for designing potent and selective therapeutic agents.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of (1-Ethyl-1H-indazol-5-yl)boronic acid as a key intermediate in the synthesis of next-generation Bruton's tyrosine kinase (BTK) inhibitors. The study revealed that the compound's boronic acid group facilitates the formation of reversible covalent bonds with the target enzyme, enhancing both potency and selectivity. This finding has significant implications for the treatment of B-cell malignancies and autoimmune diseases, where BTK inhibition is a validated therapeutic strategy. The study also underscored the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Another notable application of (1-Ethyl-1H-indazol-5-yl)boronic acid is in the field of PROTACs, which are bifunctional molecules designed to degrade specific disease-causing proteins. A recent Nature Chemical Biology paper detailed the use of this compound as a warhead in PROTACs targeting the androgen receptor (AR) in prostate cancer. The boronic acid moiety was found to enhance the binding affinity and specificity of the PROTAC, leading to efficient AR degradation and potent anti-cancer effects in preclinical models. This research opens new avenues for the development of targeted protein degradation therapies, particularly for cancers driven by hormone receptors.
Beyond its therapeutic applications, (1-Ethyl-1H-indazol-5-yl)boronic acid has also been employed in chemical biology tools such as activity-based probes (ABPs) and fluorescent sensors. A study in ACS Chemical Biology described the design of boronic acid-based ABPs for profiling serine hydrolases, a diverse enzyme family implicated in numerous physiological and pathological processes. The probes, incorporating the (1-Ethyl-1H-indazol-5-yl)boronic acid scaffold, exhibited high selectivity and sensitivity, enabling the identification of novel enzyme targets and inhibitors. These tools are expected to accelerate the discovery of new biomarkers and therapeutic targets in diseases such as cancer, inflammation, and neurodegeneration.
In conclusion, (1-Ethyl-1H-indazol-5-yl)boronic acid (CAS: 952319-70-9) continues to be a valuable asset in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, PROTAC development, and chemical biology tools underscore its importance as a versatile building block. Future research is likely to explore its potential in other areas, such as covalent drug design and targeted delivery systems, further expanding its impact on the field. As the demand for innovative therapeutic strategies grows, this compound is poised to play an increasingly prominent role in advancing biomedical science.
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